2-Aminopyridine-d6

描述

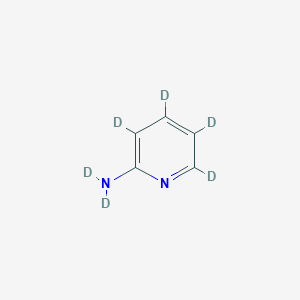

Structure

3D Structure

属性

IUPAC Name |

N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-57-0 | |

| Record name | 2-Aminopyridine-d6 naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Investigations of 2 Aminopyridine D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like 2-aminopyridine-d6, NMR provides definitive evidence of deuterium (B1214612) incorporation and allows for precise structural assignments.

High-Resolution Proton Nuclear Magnetic Resonance (1H NMR) for Residual Protium (B1232500) Analysis

While the goal of deuteration is to replace all protons with deuterium, complete substitution is often not achieved. High-resolution 1H NMR spectroscopy is employed to detect and quantify the remaining, or "residual," protium signals. The 1H NMR spectrum of a highly deuterated this compound sample would ideally show the absence of signals corresponding to the aromatic and amino protons. Any observed signals in the regions characteristic of 2-aminopyridine (B139424) protons indicate incomplete deuteration. For instance, the aromatic protons of non-deuterated 2-aminopyridine appear as multiplets in the range of 6.6 to 8.1 ppm, while the amino protons show a broad singlet. chemicalbook.comresearchgate.net The integration of these residual proton signals against a known internal standard allows for the calculation of the percentage of isotopic enrichment. Furthermore, the disappearance of signals in the proton NMR spectrum is a key indicator of successful deuteration. magritek.com The peak corresponding to the amino group, for example, is often absent in the 1H NMR spectrum of deuterated aminopyridines in D2O, as the amino protons are readily exchanged with deuterium from the solvent. researchgate.net

Table 1: Representative 1H NMR Chemical Shifts for 2-Aminopyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | ~8.06 | d |

| H-4 | ~7.41 | m |

| H-5 | ~6.64 | m |

| H-3 | ~6.48 | d |

| NH₂ | ~4.60 | s (broad) |

Note: Chemical shifts can vary depending on the solvent and concentration. chemicalbook.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Elucidation

13C NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the directly attached deuterium atoms. Deuterium substitution typically causes a small upfield shift (to lower ppm values) for the directly attached carbon atom, an effect known as the "isotope shift." This phenomenon can be used to confirm the positions of deuteration. The 13C NMR spectrum of 2-aminopyridine exhibits five distinct signals for the five carbon atoms of the pyridine (B92270) ring. chemicalbook.comtsijournals.comrsc.org By comparing the 13C NMR spectrum of this compound with that of its non-deuterated counterpart, the specific sites of deuterium incorporation can be verified.

Table 2: Representative 13C NMR Chemical Shifts for 2-Aminopyridine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158.6 |

| C-6 | ~148.1 |

| C-4 | ~137.7 |

| C-3 | ~113.9 |

| C-5 | ~108.6 |

Note: Chemical shifts can vary depending on the solvent and concentration. chemicalbook.comrsc.org

Deuterium Nuclear Magnetic Resonance (2H NMR) for Deuterium Atom Localization

Deuterium (2H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. magritek.com The 2H NMR spectrum of this compound will show signals at chemical shifts corresponding to the positions of the deuterium atoms. mdpi.com The chemical shift range in 2H NMR is similar to that of 1H NMR, but the signals are typically broader. magritek.com This technique is particularly valuable for confirming the specific sites of deuteration and for studying the dynamics of deuterated molecules in different environments. The use of 2H Magic Angle Spinning (MAS) NMR can provide detailed information on hydrogen bonding in the solid state. nih.gov

Mass Spectrometry for Isotopic Purity and Molecular Integrity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and assessing its isotopic purity.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.orgnih.gov For this compound, HRMS is used to confirm the incorporation of six deuterium atoms by observing the expected increase in molecular weight compared to the non-deuterated compound (94.11 g/mol ). nist.govnist.gov The molecular ion peak ([M+H]+) for this compound would be expected at an m/z value corresponding to the addition of six deuterium atoms. The high accuracy of HRMS allows for the differentiation of the deuterated compound from other species with similar nominal masses. Isotopic purity can also be assessed by examining the isotopic distribution of the molecular ion peak. rsc.orgrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to significant shifts in the vibrational frequencies, providing a clear spectroscopic signature of deuteration.

The vibrational modes involving the N-H and C-H bonds in 2-aminopyridine are expected to shift to lower frequencies (wavenumbers) upon deuteration to N-D and C-D bonds, respectively. For example, the N-H stretching vibrations in 2-aminopyridine are typically observed in the region of 3300-3500 cm-1. tsijournals.comresearchgate.net In this compound, these would be replaced by N-D stretching vibrations at significantly lower wavenumbers. Similarly, the C-H stretching vibrations, usually found around 3000-3100 cm-1, will shift to lower frequencies for the C-D bonds. The fingerprint region of the FTIR and Raman spectra, which contains a complex series of bending and stretching vibrations, will also be altered upon deuteration, providing a unique vibrational profile for this compound. nist.govresearchgate.netajol.info Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes. tsijournals.com

Table 3: Key Vibrational Modes of 2-Aminopyridine and Expected Shifts upon Deuteration

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 2-Aminopyridine | Expected Shift in this compound |

|---|---|---|

| N-H Asymmetric Stretch | ~3442 | Shift to lower frequency |

| N-H Symmetric Stretch | ~3300 | Shift to lower frequency |

| C-H Aromatic Stretch | ~3050 | Shift to lower frequency |

| NH₂ Scissoring | ~1630 | Shift to lower frequency |

| C-N Stretch | ~1328 | Minor shift |

Note: These are approximate values and can vary. The expected shifts are based on the increased mass of deuterium compared to protium. tsijournals.comresearchgate.net

Analysis of Characteristic Vibrational Modes and Isotopic Shifts

The vibrational characteristics of 2-aminopyridine and its deuterated isotopomers have been a subject of detailed spectroscopic studies, providing insight into molecular structure and hydrogen bonding interactions. Isotopic substitution, particularly the replacement of hydrogen with deuterium (H/D exchange), is a powerful tool in vibrational analysis as it induces predictable shifts in the vibrational frequencies of modes involving the substituted atom. These isotopic shifts help in the definitive assignment of vibrational bands.

In the infrared (IR) spectrum of 2-aminopyridine, the N-H stretching vibrations of the amino group are particularly sensitive to their environment and to isotopic substitution. Studies on complexes of 2-aminopyridine, such as the 2-aminopyridine•2-pyridone (2AP•2PY) dimer, have utilized N-H deuteration to understand complex hydrogen-bonding networks. aip.org For the 2AP moiety within this complex, the "bound" amino N–H stretch is observed as a sharp band around 3140 cm⁻¹, while the "free" N–H stretch appears at a higher frequency of approximately 3530 cm⁻¹. aip.org

Upon deuteration of the amino group, significant shifts in these vibrational frequencies are observed. The stretching modes involving deuterium (N-D) are expected to appear at lower frequencies than the corresponding N-H modes due to the heavier mass of the deuterium atom. Theoretical calculations, such as those using density functional theory (DFT), have been employed to predict these shifts with high accuracy. For the 2AP•2PY dimer, ab initio calculations at the PW91/6-311++G(d,p) level provide excellent predictions for the frequencies and IR intensities for all N-H/N-D isotopomers. aip.org

The following table presents the calculated harmonic vibrational frequencies for the N-H and N-D stretching modes in various deuterated isotopomers of the 2-aminopyridine•2-pyridone dimer, illustrating the effect of isotopic substitution.

Table 1: Calculated Harmonic Frequencies (PW91/6-311++G(d,p)) for N-H/D Stretching Modes in 2-Aminopyridine•2-Pyridone (2AP•2PY) Isotopomers. Data sourced from Frey et al. (2004). aip.org The notation (hbf) indicates the position of the hydrogen/deuterium atoms.

X-ray Diffraction (XRD) for Crystalline Structure Determination of Deuterated Systems

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic structure of crystalline solids. For deuterated systems, XRD provides precise measurements of bond lengths, bond angles, and unit cell parameters, allowing for a detailed understanding of the crystal packing and intermolecular interactions. While XRD is powerful, locating lightweight deuterium atoms with high accuracy can sometimes be challenging due to their low scattering of X-rays. In such cases, neutron diffraction is a complementary and often superior technique, as it is highly sensitive to the positions of hydrogen and deuterium nuclei. nih.govportlandpress.com

Structural studies on deuterated isotopologues of 2-aminopyridine have been conducted to precisely determine its molecular geometry. arizona.edu A 2023 thesis reported the synthesis of three deuterated isotopologues of 2-aminopyridine and determined their molecular structures using microwave spectroscopy, a gas-phase technique that provides highly accurate rotational constants from which structural parameters can be derived. arizona.edu

While a specific single-crystal XRD study for pure this compound was not found in the surveyed literature, extensive crystallographic data exists for complexes and salts of both normal and deuterated aminopyridines. researchgate.netimanagerpublications.com A relevant case study is the structural analysis of fully deuterated single crystals of a related compound, [Cu(μ-C₂O₄)(4-aminopyridine)₂(D₂O)]n. nih.govacs.org Single-crystal X-ray diffraction (SCXRD) measurements on this deuterated coordination polymer revealed that the crystal structure remains unchanged compared to its non-deuterated version. nih.govacs.org This finding suggests that deuteration of the aminopyridine moiety does not necessarily alter the fundamental crystal packing.

The crystallographic data for the deuterated 4-aminopyridine (B3432731) complex is presented below as an illustrative example of the type of structural information obtained for deuterated systems.

Table 2: Unit cell parameters for deuterated [Cu(μ-C₂O₄)(4-aminopyridine)₂(D₂O)]n determined by SCXRD. This data is for a related deuterated aminopyridine system and serves as an example. Data sourced from Pati et al. (2025). nih.govacs.org

Such studies are vital for crystal engineering, where understanding the supramolecular synthons and hydrogen bonding networks allows for the design of new materials with specific properties. researchgate.net The combination of XRD, neutron diffraction, and computational methods provides a comprehensive picture of the crystalline architecture of deuterated compounds like this compound.

Computational Chemistry and Theoretical Modeling of 2 Aminopyridine D6 Systems

Molecular Dynamics Simulations for Conformational Analysis and Solvent Environment Effects

By simulating 2-Aminopyridine-d6 in a solvent box (e.g., water or DMSO), one can study how solvent molecules arrange around the solute and how this solvation shell affects its conformational preferences and intermolecular interactions. semanticscholar.org MD simulations of related systems have been used to investigate base stacking dynamics and ligand binding, demonstrating the capability of this method to capture complex dynamic processes. nih.govnih.gov While standard force fields can be used, highly accurate simulations might require re-parameterization to account for the subtle effects of deuteration on vibrational motions and intermolecular interactions. The analysis of MD trajectories can yield information on radial distribution functions, hydrogen bond lifetimes, and conformational free energy surfaces. mdpi.com

Quantum Chemical Approaches for Reactivity and Stability Prediction of Deuterated Analogues

Quantum chemical methods are essential for predicting the reactivity and stability of molecules. Descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to evaluate the molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap generally implies higher stability. acs.org

A key application for studying deuterated analogues is the prediction of metabolic stability. biorxiv.org The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can significantly slow down the rate of reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This is because C-D bonds have a lower zero-point energy and thus a higher activation energy for cleavage compared to C-H bonds. For example, in drug development, deuteration is a common strategy to increase the in vivo half-life of a compound by protecting it from metabolism by enzymes like cytochrome P450. biorxiv.org

Quantum chemical calculations can model reaction pathways and calculate activation barriers for metabolic processes like hydroxylation or oxidation. By comparing the calculated activation energies for the C-H versus C-D bond cleavage in 2-aminopyridine (B139424) versus this compound, a theoretical KIE can be estimated, providing a prediction of the enhanced stability of the deuterated compound. biorxiv.org

| Descriptor | Definition | Significance for Stability/Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution; higher hardness implies greater stability. |

| Fukui Functions | Measures the change in electron density at a point when the number of electrons changes. | Identifies the most electrophilic and nucleophilic sites in a molecule. researchgate.net |

Mechanistic Organic Chemistry Studies Employing 2 Aminopyridine D6 As an Isotopic Probe

Kinetic Isotope Effect (KIE) Investigations to Elucidate Reaction Mechanisms

The kinetic isotope effect (KIE) is a key tool for determining reaction mechanisms, particularly for identifying rate-limiting steps and understanding transition states. libretexts.org By replacing hydrogen with deuterium (B1214612) in a reacting molecule, such as in 2-Aminopyridine-d6, chemists can observe changes in reaction rates. libretexts.org This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. libretexts.org

Determination of Rate-Limiting Steps through Deuterium Labeling

Deuterium labeling with compounds like this compound is instrumental in pinpointing the rate-limiting step of a reaction. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken during the slowest step of the reaction. libretexts.orgresearchgate.net For instance, in transition metal-catalyzed reactions involving N-aryl-2-aminopyridines, deuterium labeling experiments have confirmed that C-H activation is often the rate-determining step. rsc.org The observation of a substantial intermolecular KIE value, such as 4.9 in certain amination reactions, strongly suggests that C-H bond cleavage is the turnover-limiting stage. acs.org

Probing C-H Bond Activation Mechanisms with Deuterated Substrates

Deuterated substrates like this compound are crucial for investigating the mechanisms of C-H bond activation, a fundamental process in organic synthesis. rsc.orgresearchgate.net Transition metal catalysts, including those based on palladium, rhodium, iridium, ruthenium, cobalt, and copper, are often employed to facilitate this process. rsc.org The pyridyl group in N-aryl-2-aminopyridines acts as a directing group, coordinating with the metal center and facilitating the activation of a nearby C-H bond. rsc.org KIE studies with deuterated N-aryl-2-aminopyridines can help to distinguish between different proposed mechanisms, such as oxidative addition, electrophilic activation, or σ-bond metathesis. mdpi.com

Elucidation of Proton Transfer and Hydrogen Atom Transfer Mechanisms

Isotopic labeling with this compound is also invaluable for studying proton transfer (PT) and hydrogen atom transfer (HAT) reactions.

Proton transfer is a fundamental step in many acid-base catalyzed reactions and biological processes. researchgate.net Studies on proton transfer complexes involving 2-aminopyridine (B139424) have shown that the transfer of a proton can be investigated using spectroscopic techniques. researchgate.netpharmacophorejournal.com In the context of this compound, the substitution of exchangeable protons with deuterium allows for the detailed tracking of proton movement between molecules. For example, in excited state proton transfer (ESPT) reactions, calculations have shown that proton transfer from the pyridinic nitrogen to an adjacent carbon atom can become competitive in the excited state. core.ac.uk

Hydrogen atom transfer (HAT) is a key process in many redox reactions, including those catalyzed by enzymes and synthetic catalysts. wikipedia.org HAT involves the transfer of a neutral hydrogen atom (a proton and an electron). wikipedia.org The use of deuterated substrates can help to elucidate the mechanism of HAT reactions. For instance, in reactions catalyzed by high-valent metal-oxo or metal-halide complexes, a large KIE would support a mechanism where HAT from the substrate to the metal complex is the rate-determining step. researchgate.net

Tracing Complex Reaction Pathways in Organic Synthesis

Deuterium labeling provides a map for tracing the journey of atoms through complex multi-step organic syntheses.

Deuterium Labeling in Azaheterocycle Cyclization Reactions

2-Aminopyridine is a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds (azaheterocycles), such as imidazo[1,2-a]pyridines. rsc.orgsioc-journal.cn These reactions often involve a series of steps, including condensation, cyclization, and aromatization. rsc.org By using this compound, researchers can follow the fate of the deuterium atoms throughout the reaction sequence. This can help to confirm proposed intermediates and rule out alternative pathways. For example, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and α-halo ketones, deuterium labeling can verify that the initial step is the N-alkylation of the pyridine (B92270) nitrogen. rsc.org

Mechanistic Insights into N-Alkylation and Acylation Processes

N-alkylation and N-acylation of 2-aminopyridine are fundamental reactions for creating more complex molecules. nih.govacs.org Mechanistic studies using isotopically labeled compounds can provide crucial details about these processes.

In N-alkylation reactions, deuterium labeling can help to understand the nature of the alkylating agent and the mechanism of the C-N bond formation. nih.govacs.org For example, in iridium-catalyzed N-alkylation of amines with alcohols, deuterium labeling studies are performed to gain a better understanding of the catalytic cycle. diva-portal.org

Similarly, in acylation reactions, such as the Ru(II)-catalyzed C-H acylation of N-aryl-2-aminopyridines, deuterium labeling can elucidate the mechanism. rsc.org The general mechanism involves pyridine-assisted C-H bond activation, coordination of the acid, decarboxylation, and reductive elimination. rsc.org

Table of Research Findings for this compound in Mechanistic Studies

| Study Area | Key Finding | Significance |

| Kinetic Isotope Effect (KIE) | Significant KIE observed in transition metal-catalyzed C-H amination. acs.org | Confirms C-H bond cleavage is in the rate-determining step. |

| C-H Bond Activation | Pyridyl group directs metal-catalyzed C-H activation. rsc.org | Enables regioselective functionalization of aromatic rings. |

| Proton Transfer | Excited state proton transfer from nitrogen to carbon is possible. core.ac.uk | Provides insight into photochemical reaction pathways. |

| Azaheterocycle Synthesis | Deuterium labeling traces the pathway of cyclization reactions. rsc.org | Confirms reaction intermediates and validates proposed mechanisms. |

| N-Alkylation | Mechanistic pathways can be elucidated through isotopic labeling. nih.govdiva-portal.org | Allows for optimization of synthetic routes to valuable secondary amines. |

Specialized Research Applications of 2 Aminopyridine D6

Isotopic Labeling Strategies in Quantitative Proteomics and Glycomics

Isotopic labeling is a powerful technique in mass spectrometry-based quantitative analysis, enabling the precise comparison of protein and glycan abundances between different biological samples. 2-Aminopyridine-d6 is employed as a stable isotope labeling reagent, particularly in the field of glycomics.

Application in Comparative Glycomics for Carbohydrate Analysis

In comparative glycomics, this compound is used in conjunction with its non-deuterated counterpart, 2-aminopyridine (B139424) (d0), to differentially label glycans from two different samples (e.g., healthy vs. disease state). epdf.pub Glycans, which are complex carbohydrate molecules, are first enzymatically or chemically released from glycoproteins. lcms.cz The released glycans possess a reducing end that can react with an amine-containing label in a process called reductive amination. nih.gov

One sample's glycans are tagged with the "light" 2-aminopyridine (d0-AP), while the other sample's glycans are tagged with the "heavy" this compound (d6-AP). biorxiv.org After labeling, the two samples are mixed in a 1:1 ratio and analyzed simultaneously by Liquid Chromatography-Mass Spectrometry (LC-MS). thermofisher.com Because the light and heavy isotopically labeled glycans are chemically identical, they co-elute during chromatography. However, they appear as a pair of peaks in the mass spectrum, separated by a specific mass difference corresponding to the number of deuterium (B1214612) atoms. The ratio of the intensities of these paired peaks provides a direct and accurate measure of the relative abundance of that specific glycan in the two original samples. nih.gov This strategy, sometimes referred to as Glycan Reductive Isotope Labeling (GRIL), is advantageous for analyzing a wide variety of glycans. epdf.pub

Table 1: Principles of Comparative Glycomic Analysis using d0/d6-Aminopyridine Labeling

| Step | Description | Rationale |

| 1. Glycan Release | Oligosaccharides are cleaved from glycoproteins from two separate biological samples (Sample A and Sample B). | To isolate the carbohydrate moieties for analysis. |

| 2. Differential Labeling | Sample A glycans are labeled with "light" 2-aminopyridine (d0-AP). Sample B glycans are labeled with "heavy" this compound (d6-AP). | To introduce a known, unique mass signature to each sample population. |

| 3. Sample Combination | The light- and heavy-labeled samples are mixed in a 1:1 ratio. | To ensure identical processing and analysis conditions, minimizing experimental variability. |

| 4. LC-MS Analysis | The combined sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). | To separate the glycan mixture and detect the mass-to-charge ratio of each labeled glycan. |

| 5. Quantification | The relative abundance of each glycan is determined by comparing the peak intensities of the d0-labeled and d6-labeled isotopic pair in the mass spectrum. | The intensity ratio directly reflects the relative quantity of the glycan between Sample A and Sample B. |

Utility in Protein Turnover and Interaction Studies

While 2-aminopyridine derivatives primarily label glycans, this methodology can be extended to indirectly study glycoprotein (B1211001) turnover. rsc.org By using metabolic labeling with isotopic sugars (e.g., ¹³C-glucose), researchers can track the synthesis and degradation rates of the glycan portions of glycoproteins. oup.comacs.org This provides insights into the lifecycle of the entire glycoprotein molecule. rsc.org Studies have shown that glycan features, such as the degree of sialylation, can influence the turnover rates of glycoproteins, highlighting the interplay between the glycan and protein components. oup.com

For direct protein-ligand interaction studies, deuterated molecules are valuable in Saturation Transfer Difference (STD) NMR spectroscopy. This technique identifies which parts of a small molecule ligand are in close contact with a target protein. nih.gov A study on the interaction between small molecules, including 2-aminopyridine, and Bovine Serum Albumin (BSA) successfully used STD-NMR to map the binding epitopes. researchgate.net In such experiments, signals from the protein are saturated using radiofrequency pulses. This saturation is transferred to any bound ligands via spin diffusion. By subtracting a spectrum without protein saturation from one with saturation, a "difference" spectrum is obtained, showing signals only from the protons of the ligand that are in close proximity to the protein. researchgate.net Using a deuterated solvent like D₂O is standard, and employing a deuterated ligand like this compound in control experiments or for specific structural assignments can be a powerful strategy to simplify complex spectra and validate binding interactions. biorxiv.org

Deuterated Ligands in Catalysis and Coordination Chemistry

In catalysis and coordination chemistry, deuteration of ligands like 2-aminopyridine provides a subtle but powerful tool for mechanistic investigation and materials characterization.

Investigations of Spinon Excitations in Deuterated Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions linked by organic molecules. mdpi.com When the metal ions are paramagnetic, MOFs can exhibit exotic magnetic phenomena, such as those seen in low-dimensional quantum magnets. acs.orgresearchgate.net Inelastic Neutron Scattering (INS) is a premier technique for probing the magnetic excitations (e.g., spinons) in these materials. acs.org However, a major challenge in performing INS on MOFs is the large incoherent scattering cross-section of hydrogen atoms, which creates significant background noise and can obscure the desired magnetic signals. acs.orgnist.gov

To overcome this, researchers synthesize MOFs using deuterated organic linkers. acs.org The substitution of hydrogen with deuterium dramatically reduces the incoherent scattering, leading to a much cleaner signal. nist.gov In a study of a one-dimensional spin-1/2 antiferromagnetic Heisenberg chain, [Cu(μ-C₂O₄)(4-aminopyridine)₂(H₂O)]n, researchers went to great lengths to synthesize the material with 99.9% deuteration of the 4-aminopyridine (B3432731) ligand. acs.org This deuteration was critical for minimizing background noise in the INS measurements, which allowed for the clear observation of the continuum of spinon excitations characteristic of a Tomonaga-Luttinger liquid state. acs.org The same principle applies directly to the use of this compound as a linker in magnetic MOFs, enabling high-resolution spectroscopic studies of their quantum magnetic properties. acs.orgberkeley.edu

Role in Polymerization Mechanism Studies

Aminopyridine ligands are widely used in the development of base metal catalysts, particularly iron-based systems, for processes like Atom Transfer Radical Polymerization (ATRP). nsf.gov These catalysts offer a more sustainable alternative to traditional noble metal systems. Elucidating the precise mechanism of these catalysts is crucial for optimizing their performance. Competing pathways, such as catalytic chain transfer (CCT), can occur alongside ATRP, and understanding the factors that favor one over the other is a key research goal. nsf.gov

The use of deuterated ligands like this compound can be instrumental in these mechanistic studies through the deuterium kinetic isotope effect (KIE). researchgate.netnih.gov If a carbon-hydrogen bond on the ligand is broken during a rate-determining step of the catalytic cycle (for example, through C-H activation), replacing that hydrogen with deuterium will slow down the reaction rate. By comparing the polymerization kinetics of a catalyst with a standard ligand to one with a deuterated ligand, researchers can determine if that specific C-H bond is involved in the mechanism. While specific studies detailing the use of this compound in this context are emerging, the principle is a well-established tool in organometallic chemistry for distinguishing between proposed catalytic pathways. acs.orgmdpi-res.comresearchgate.net

Research on Metabolic Stability and Pathway Elucidation Using Deuterated Analogues

In drug discovery and development, improving the metabolic stability of a potential drug molecule is a primary objective. Deuteration is a recognized strategy to achieve this. nih.govgoogle.com The metabolism of many drugs is carried out by cytochrome P450 (CYP) enzymes, which often involves the cleavage of C-H bonds. nih.gov Because a C-D bond is stronger than a C-H bond, its cleavage is slower, which can lead to a reduced rate of metabolism. biorxiv.orgresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (KIE), can increase the drug's half-life and exposure in the body. researchgate.netresearchgate.net

A detailed study on the PET imaging tracer 3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a close structural relative of 2-aminopyridine, investigated the effect of deuteration on its metabolic stability. nih.govnih.gov The parent compound, 4-aminopyridine, is primarily metabolized by the CYP2E1 enzyme to form 3-hydroxy-4-aminopyridine. nih.gov The study found that [¹⁸F]3F4AP is also readily metabolized by CYP2E1, forming 5-hydroxy-3F4AP and 3F4AP N-oxide as the main products. nih.govnih.gov

To test the potential stabilizing effect of deuteration, deuterated versions of 3F4AP were synthesized and their metabolism by CYP2E1 was evaluated. nih.gov Surprisingly, the results showed that deuteration of the pyridine (B92270) ring did not decrease the rate of oxidation by CYP2E1. biorxiv.org The kinetic isotope effect was found to be negligible (KIE < 1.1). biorxiv.org This research highlights that while deuteration is a powerful strategy, its success is not guaranteed and depends on the specific reaction mechanism. In this case, it was concluded that C-H bond breaking was not the rate-limiting step in the CYP2E1-mediated oxidation of 3F4AP. nih.gov Such studies using deuterated analogues like this compound are crucial for elucidating metabolic pathways and understanding the intricacies of enzyme-catalyzed reactions. nih.govnih.gov

Table 2: Metabolic Stability of 3-Fluoro-4-Aminopyridine (3F4AP) and its Deuterated Analogues

| Compound | Description | Site of Deuteration | Metabolic Stability (vs. 3F4AP) | Observed Kinetic Isotope Effect (KIE) | Reference |

| 3F4AP | Non-deuterated parent compound | N/A | Baseline | N/A | nih.gov |

| 3F4AP-d2 | Deuterated analogue | C-2 and C-6 positions | No significant improvement | < 1.1 | biorxiv.orgnih.gov |

| 3F4AP-d1 | Deuterated analogue | C-2 position | No significant improvement | < 1.1 | biorxiv.org |

Data synthesized from studies on 3-fluoro-4-aminopyridine, which demonstrate the principles of using deuterated analogues to probe metabolic stability.

Application in Neutron Scattering Experiments Requiring Deuterated Materials

The strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a cornerstone technique in materials science and biology, particularly for investigations using neutron scattering. The compound this compound, in which the six hydrogen atoms of 2-Aminopyridine are replaced with deuterium, is specifically designed for such applications. The utility of deuteration stems from the profoundly different ways in which neutrons interact with hydrogen and deuterium nuclei.

Neutrons have a scattering property known as the "scattering cross-section," which quantifies the probability of a neutron being scattered by a nucleus. Hydrogen possesses a very large incoherent scattering cross-section, while deuterium has a much smaller incoherent cross-section and a coherent scattering cross-section comparable to other common elements like carbon and oxygen. Incoherent scattering from hydrogen produces a high, uniform background signal that can obscure the desired structural or dynamic information (the coherent signal). By replacing hydrogen with deuterium, this incoherent background is significantly reduced, dramatically improving the signal-to-noise ratio. nih.gov This isotopic substitution allows researchers to "contrast-match" or make specific components of a complex system effectively invisible to neutrons, thereby highlighting the parts of interest. epj-conferences.org

Several neutron scattering techniques leverage this isotopic difference to probe different aspects of molecular structure and dynamics:

Neutron Diffraction: Used to determine atomic structures, this technique benefits from deuteration to precisely locate key atoms. In a study on the enzyme trypsin, neutron diffraction was used to visualize the hydrogen atoms in the bound ligand 2-aminopyridine to determine its exact protonation state—information that is often ambiguous in X-ray crystallography. nih.govebi.ac.uk Using this compound in such an experiment could allow researchers to vary the scattering contrast, helping to separate the scattering signal of the ligand from that of the protein's active site, leading to an even clearer picture of the hydrogen-bonding networks that are critical for molecular recognition. nih.govnih.govrsc.org

Quasi-Elastic Neutron Scattering (QENS): This technique measures slow molecular motions, such as diffusion and rotations, on timescales of picoseconds to nanoseconds. epj-conferences.org A QENS study investigated the mobility of water molecules in a solution containing β-cyclodextrin with 2-aminopyridine as a guest molecule. researchgate.net In such an experiment, using this compound would allow for the unambiguous isolation of the dynamic signals from the different components. For instance, by deuterating the aminopyridine guest and using a hydrogenated solvent, one could directly observe the diffusive motions of the solvent molecules without interference from the guest's signal.

Inelastic Neutron Scattering (INS): INS is a powerful form of vibrational spectroscopy that is particularly sensitive to hydrogen motions. chem-soc.si While direct INS studies on this compound are not prominently published, research on similar heterocyclic molecules demonstrates the principle. researchgate.netifj.edu.plnsf.gov By comparing the INS spectra of a hydrogenated sample (like 2-Aminopyridine) with its deuterated analogue (this compound), vibrational modes involving hydrogen atoms can be definitively assigned, as these modes will shift to lower energy upon deuteration.

The fundamental data driving the application of this compound in these experiments is the difference in neutron scattering properties between hydrogen and deuterium.

Table 1: Neutron Scattering Properties of Hydrogen and Deuterium Nuclei This interactive table summarizes the coherent and incoherent scattering cross-sections for hydrogen and deuterium, highlighting the contrast available for neutron scattering experiments.

| Nucleus | Coherent Scattering Cross-Section (barns) | Incoherent Scattering Cross-Section (barns) |

|---|---|---|

| Hydrogen (¹H) | 1.76 | 80.26 |

Future Research Directions and Emerging Trends for 2 Aminopyridine D6 Investigations

Advancements in Site-Selective and Stereoselective Deuteration Methodologies

The precise placement of deuterium (B1214612) atoms within a molecule is paramount for maximizing the benefits of isotopic labeling. d-nb.infonih.gov Current research is heavily focused on developing new catalytic methods that offer high regioselectivity and stereoselectivity for the deuteration of N-heterocycles like pyridine (B92270). researchgate.netassumption.eduworktribe.comnih.gov

Recent breakthroughs have included the use of transition-metal catalysts, such as those based on iridium and palladium, which can direct deuterium exchange to specific positions on the pyridine ring. acs.orgresearchgate.netchemrxiv.org For instance, iridium(I) NHC/phosphine catalysts have demonstrated high selectivity for the C2 position of indoles and related heterocycles through the use of removable directing groups. acs.org Similarly, palladium-catalyzed methods are being explored for the C2-selective deuteration of indoles without the need for a directing group. worktribe.com Another approach involves the transformation of pyridines into phosphonium (B103445) salts, which then undergo deuteration with high regioselectivity at the C4 position. assumption.edu

Future advancements will likely focus on:

Catalyst Development: The design of novel, more efficient, and cost-effective catalysts, potentially utilizing earth-abundant metals, to achieve even higher levels of site- and stereoselectivity. researchgate.net

Directing Group Innovation: The exploration of new removable or traceless directing groups that can guide deuteration to previously inaccessible positions on the 2-aminopyridine (B139424) core. acs.org

Expanded Substrate Scope: Broadening the applicability of these methods to a wider range of substituted 2-aminopyridines and other complex N-heterocycles. researchgate.netrsc.org

Mechanistic Understanding: Deeper computational and experimental studies to elucidate the mechanisms of these catalytic reactions, enabling more rational catalyst design. rsc.org

Table 1: Comparison of Recent Deuteration Methodologies for N-Heterocycles

| Catalyst/Method | Target Position(s) | Key Features |

| Iridium(I) NHC/Phosphine | C2 of indoles/azaindoles | Utilizes removable directing groups, mild conditions. acs.org |

| Pd(OAc)2 | C2, C3, or C2 & C3 of indoles | Directing group-free, programmable regioselectivity. worktribe.com |

| Pyridyl Phosphonium Salts | C4 of pyridines | High regioselectivity via functional group manipulation. assumption.edu |

| Ruthenium Nanoparticles | Various | Efficient H/D exchange under mild conditions. nih.gov |

| Silver-Carbonate Complex | C2, C4, C5 of 5-membered heterocycles | Effective for heterocycles resistant to other methods. nih.gov |

Integration of Advanced In Situ Spectroscopic Techniques with Deuterated Systems

Understanding the dynamic behavior of molecules during chemical reactions or biological processes is a key objective of modern chemistry. The use of deuterated compounds like 2-aminopyridine-d6 in conjunction with advanced in situ spectroscopic techniques offers a powerful lens through which to observe these transformations in real-time. osti.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool in this context. studymind.co.ukazom.commagritek.com The distinct resonance frequency of deuterium allows for its direct observation, providing a clean spectral window free from proton signals. sigmaaldrich.com This enables the monitoring of hydrogen-deuterium exchange reactions, the tracking of metabolic pathways, and the elucidation of reaction mechanisms. osti.govresearchgate.net For instance, in situ NMR has been used to monitor the deuteration of biomass model compounds, providing insights into catalytic activity and reaction pathways. osti.gov

Future trends in this area include:

Enhanced Sensitivity: The development of more sensitive NMR techniques and hardware to study reactions at lower concentrations and on faster timescales.

Multidimensional NMR: The application of 2D and higher-dimensional NMR techniques in an in situ manner to resolve complex reaction mixtures and provide more detailed structural information. acs.org

Coupling with Other Techniques: The integration of NMR with other spectroscopic methods, such as infrared (IR) and Raman spectroscopy, and mass spectrometry (MS), to obtain a more comprehensive picture of the reacting system. acs.org Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is already proving to be a rapid and sensitive method for monitoring H/D exchange reactions in situ. researchgate.net

Solid-State NMR: The application of solid-state deuterium NMR to study reactions and dynamic processes in solid materials, such as polymers and heterogeneous catalysts. lsu.edu

Synergistic Development of Computational and Experimental Methodologies for Predictive Design

The combination of computational modeling and experimental validation is becoming an indispensable strategy in chemical research. alfa-chemistry.comnih.govsciencefather.com In the context of this compound and other deuterated compounds, this synergy allows for the predictive design of molecules with tailored properties and the rationalization of experimental observations.

Computational tools, such as Density Functional Theory (DFT) calculations, can be used to:

Predict Reaction Outcomes: Model the thermodynamics and kinetics of deuteration reactions to predict the most likely sites of deuterium incorporation. rsc.orgacs.org

Simulate Spectroscopic Data: Predict NMR, IR, and other spectroscopic properties of deuterated compounds, aiding in their characterization and the interpretation of experimental spectra. schrodinger.com

Understand Isotope Effects: Calculate the magnitude of kinetic isotope effects (KIEs), providing insight into reaction mechanisms and the nature of transition states. nih.gov

Model Pharmacokinetics: Advanced computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) properties of deuterated drugs, helping to guide the design of more effective therapeutic agents. alfa-chemistry.com

A key trend is the development of predictive models based on both theoretical calculations and extensive experimental data. acs.org This approach allows for the creation of robust models that can accurately forecast the behavior of new deuterated compounds before they are synthesized, saving time and resources. alfa-chemistry.com The increasing power of artificial intelligence and machine learning is also expected to play a significant role in developing more sophisticated predictive models for deuterated systems. researchgate.net

Table 2: Applications of Computational Chemistry in Deuterated Compound Research

| Computational Method | Application | Benefit |

| Density Functional Theory (DFT) | Predicting regioselectivity of deuteration | Guides synthetic strategy for targeted labeling. rsc.orgacs.org |

| Molecular Dynamics (MD) Simulations | Understanding effects on molecular stability and interactions | Provides insight into how deuteration impacts biological activity. alfa-chemistry.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Elucidates the role of deuterium in altering metabolic pathways. |

| Spectroscopic Simulation | Predicting NMR and VCD/IR spectra | Aids in structural confirmation and analysis of complex molecules. schrodinger.com |

Exploration of Novel Isotopic Probing Applications in Frontier Chemical and Biological Systems

The unique properties of deuterium make it an invaluable probe for exploring the frontiers of chemistry and biology. acs.orgresearchgate.netyoutube.com The use of this compound and other specifically labeled molecules is enabling researchers to investigate complex systems with unprecedented detail. acs.org

Emerging applications include:

Metabolic Flux Analysis: Stable isotope labeling, including with deuterium, is a cornerstone of metabolic flux analysis, which aims to quantify the flow of metabolites through cellular pathways. nih.govboku.ac.at This provides a detailed understanding of cellular metabolism in both healthy and diseased states.

Probing Enzyme Mechanisms: Kinetic isotope effect studies using deuterated substrates are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov This knowledge is crucial for the design of enzyme inhibitors and the development of new biocatalysts.

Advanced Materials Science: Deuteration can alter the properties of organic materials, such as those used in organic light-emitting diodes (OLEDs), potentially leading to improved stability and performance. researchgate.net

Astrochemistry and Cosmochemistry: The deuterium-to-hydrogen ratio in molecules found in space provides crucial information about the early universe and the chemical evolution of galaxies. youtube.com Studying deuterated molecules helps scientists model these cosmic processes.

Biomolecular Structure and Dynamics: Deuterium labeling is used in neutron scattering and NMR spectroscopy to study the structure and dynamics of large biomolecules like proteins and nucleic acids. The H/D exchange rate of amide protons, for example, can reveal information about protein folding and solvent accessibility. acs.org

The continued development of more sophisticated isotopic labeling strategies and analytical techniques will undoubtedly open up even more exciting avenues for the application of this compound and other deuterated compounds in cutting-edge research. washington.eduacs.org

常见问题

Q. What key physicochemical properties of 2-Aminopyridine-d6 are critical for experimental design?

Researchers must consider isotopic purity (98 atom% D, as per synthesis specifications) and adjust for deuterium-induced property variations. For example, the non-deuterated form (2-Aminopyridine) has a boiling point of ~250°C , but isotopic substitution may alter this. Thermochemical data (e.g., enthalpy of fusion, sublimation) from NIST provides a baseline, though experimental validation for the deuterated analog is recommended. Mass spectrometry or integration ratios can confirm isotopic purity .

Q. How should researchers verify the isotopic purity of this compound?

Methodologies include:

- NMR Spectroscopy : Compare signal suppression in deuterated regions and quantify residual protons.

- Mass Spectrometry : Analyze molecular ion clusters to confirm deuterium incorporation efficiency.

- Isotopic Ratio Calibration : Use certified reference materials to validate instrument accuracy .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing .

- Spill Management : Collect recoverable material using non-sparking tools. Neutralize residues with lime or absorbents before disposal .

- Fire Safety : Use water spray (not direct streams) and self-contained breathing apparatus (SCBA) during fire incidents .

Advanced Research Questions

Q. What synthetic routes optimize isotopic incorporation efficiency for this compound?

Q. How can researchers address discrepancies in kinetic isotope effects (KIE) when using this compound?

Contradictory KIE data may arise from:

- Isotopic Impurities : Validate purity via methods in Question 2.

- Solvent Exchange : Ensure deuterated solvents (e.g., ) are anhydrous to prevent proton back-exchange.

- Theoretical Modeling : Compare experimental KIE with DFT-calculated values to identify mechanistic outliers .

Q. What analytical challenges arise in NMR studies of this compound, and how can they be mitigated?

- Signal Broadening : Deuteration reduces signals but may enhance quadrupolar relaxation. Use high-field NMR and cryoprobes for sensitivity.

- Solvent Interference : Match lock solvents (e.g., ) to avoid signal overlap.

- Quantitative Analysis : Integrate residual proton signals against internal standards (e.g., TMS) .

Data Contradiction and Methodology

Q. How should researchers interpret conflicting reaction yields between this compound and its non-deuterated form?

- Isotopic Steric Effects : Deuteration may alter reaction kinetics. Conduct time-resolved experiments to compare rate constants.

- Byproduct Analysis : Use GC-MS or LC-HRMS to identify deuterium-specific intermediates.

- Control Experiments : Repeat reactions with non-deuterated analogs under identical conditions to isolate isotopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。